![molecular formula C16H14N2O5S B2374880 Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate CAS No. 68936-28-7](/img/structure/B2374880.png)
Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate
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Overview
Description
“Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate” is a chemical compound that is part of the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . This compound is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Novel Compounds : Research has focused on synthesizing novel derivatives and studying their properties, such as electronic structure and biological activities. For instance, the study of methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) explores its molecular structure, vibrational analysis, and antimicrobial activity, highlighting its potential in various applications (Vetrivelan, 2019).
Crystal Engineering : The structural analysis and engineering of crystals, such as methyl 2-(carbazol-9-yl)benzoate, which undergoes a phase transition under high pressure, are crucial for developing materials with specific properties (Johnstone et al., 2010).
Pharmaceutical Development
Medicinal Chemistry : Compounds like "Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate" are studied for their potential in drug development, focusing on their synthesis and biological evaluation as inhibitors of human carbonic anhydrase isoenzymes, which are relevant in treating various diseases (Mishra et al., 2016).
Photodynamic Therapy (PDT) : Research into photochromic properties of compounds, including those with sulfonamide groups, is advancing the development of materials for PDT, a treatment modality for cancer. The study of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene demonstrates the potential for creating responsive materials for medical applications (Ortyl et al., 2002).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mechanism of Action
Target of Action
Isoxazole derivatives have been shown to possess a wide spectrum of biological activities .
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Biochemical Pathways
Isoxazole derivatives have been found to possess various types of biological activity, suggesting they may affect multiple pathways .
Result of Action
Isoxazole derivatives have been shown to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
properties
IUPAC Name |
methyl 2-(1,2-benzoxazol-3-ylmethylsulfonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-22-16(19)12-7-2-4-8-13(12)18-24(20,21)10-14-11-6-3-5-9-15(11)23-17-14/h2-9,18H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITLIBVPRWLVTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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